

Datelliptium Chloride (CAS No. 105118-14-7): A Technical Whitepaper

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Compound of Interest

Compound Name: *Datelliptium Chloride*

Cat. No.: *B217519*

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Abstract

Datelliptium chloride (CAS No. 105118-14-7) is a derivative of the plant alkaloid ellipticine, initially investigated for its properties as a DNA-intercalating agent.[1][2][3] More recent research has elucidated a more specific mechanism of action, identifying it as a potent inhibitor of the REarranged during Transfection (RET) proto-oncogene transcription.[4] This is achieved through the stabilization of G-quadruplex structures within the RET promoter region.[5] This targeted activity has shown significant antitumor effects in preclinical models of medullary thyroid carcinoma (MTC), a cancer type often driven by RET mutations.[4][6] This document provides a comprehensive technical overview of **Datelliptium Chloride**, including its mechanism of action, key experimental data, detailed protocols, and relevant signaling pathways.

Core Properties and Mechanism of Action

Datelliptium chloride is a synthetic compound derived from ellipticine.[1][2] Its primary mechanism of action is the selective downregulation of RET proto-oncogene expression.[6] This is not achieved through direct kinase inhibition, but rather by binding to and stabilizing a G-quadruplex (G4) structure in the promoter region of the RET gene.[5] This stabilization impedes the binding of transcription factors, such as RNA Polymerase II (Pol II), Sp1, and nucleolin, to the promoter, thereby inhibiting RET transcription.[7]

The downstream effects of RET inhibition are significant, as RET signaling is crucial for the proliferation and survival of certain cancer cells, particularly in medullary thyroid carcinoma.[6] By downregulating RET, **Datelliptium chloride** disrupts key cellular pathways, including the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.[6] Furthermore, it has been shown to reverse the epithelial-to-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on **Datelliptium Chloride**.

Table 1: In Vitro Cytotoxicity

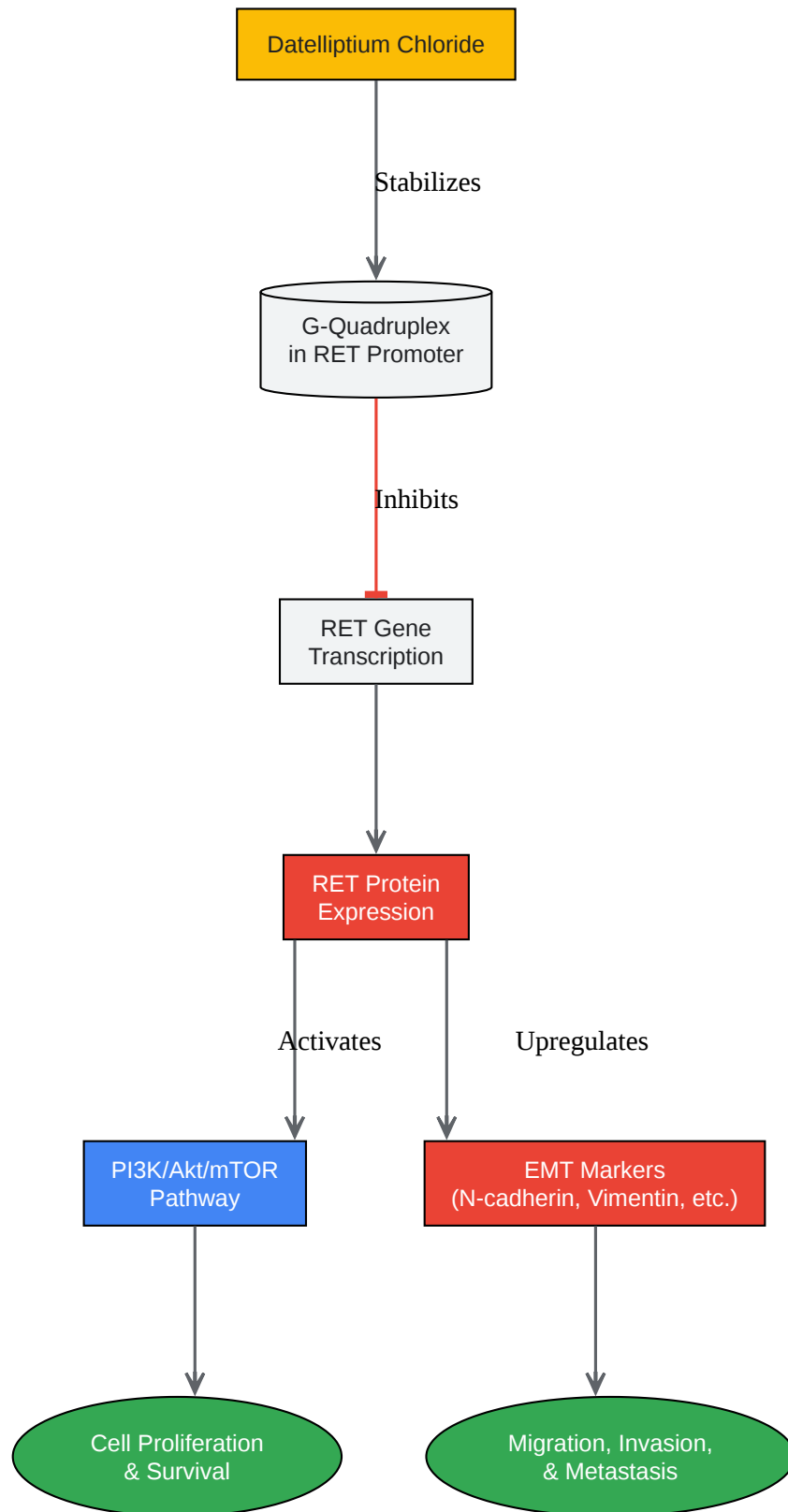
Cell Line	Cancer Type	IC50 Value	Exposure Time	Reference
TT	Medullary Thyroid Carcinoma	~2.5 µg/mL	Not Specified	[5]
Nthy-ori-3-1	Normal Thyroid Follicular Epithelial	10 µg/mL	Not Specified	[5]
Rat Hepatocytes (Cultured)	N/A (Toxicity Study)	5.9 µM (Half- maximal effect on glycogen mobilization)	Not Specified	[1]
Rat Hepatocytes (Isolated)	N/A (Toxicity Study)	14.3 µM (Half- maximal effect on glycogen mobilization)	Not Specified	[1]

Table 2: In Vivo Antitumor Efficacy in MTC Xenograft Model

Dose	Administration Route	Treatment Duration	Tumor Growth Inhibition	Systemic Toxicity	Reference
4 mg/kg	Intraperitoneal (i.p.)	3 weeks (5 consecutive days/week)	~50%	Not Specified	[5]
6 mg/kg	Intraperitoneal (i.p.)	4 weeks	~75%	Minimal, no weight loss observed	[5][6]

Signaling Pathway

Datelliptium chloride's primary therapeutic effect stems from its ability to inhibit the RET signaling pathway. The diagram below illustrates this mechanism and its downstream consequences.



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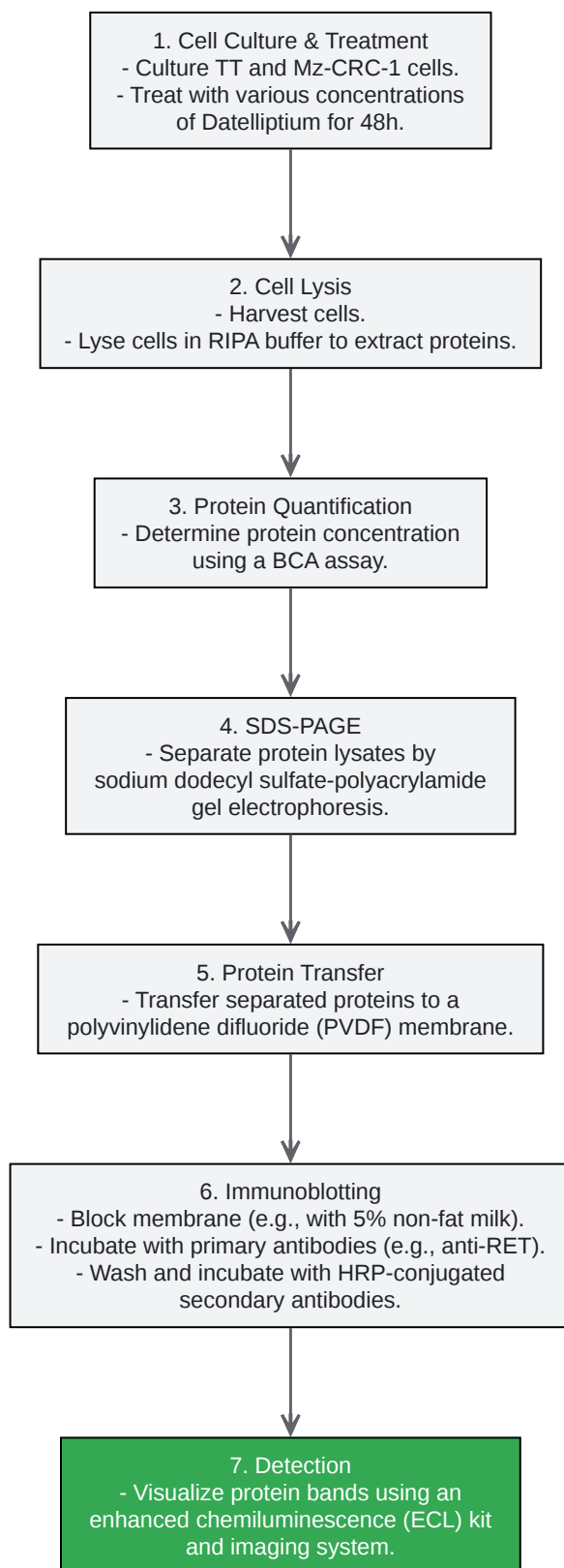
Caption: **Datelliptium Chloride's** mechanism of action on the RET signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Western Blot Analysis for Protein Expression

This protocol is used to detect the levels of specific proteins, such as RET, pAKT, pERK1/2, slug, and snail, in MTC cells following treatment with **Datelliptium chloride**.^[5]^[6]

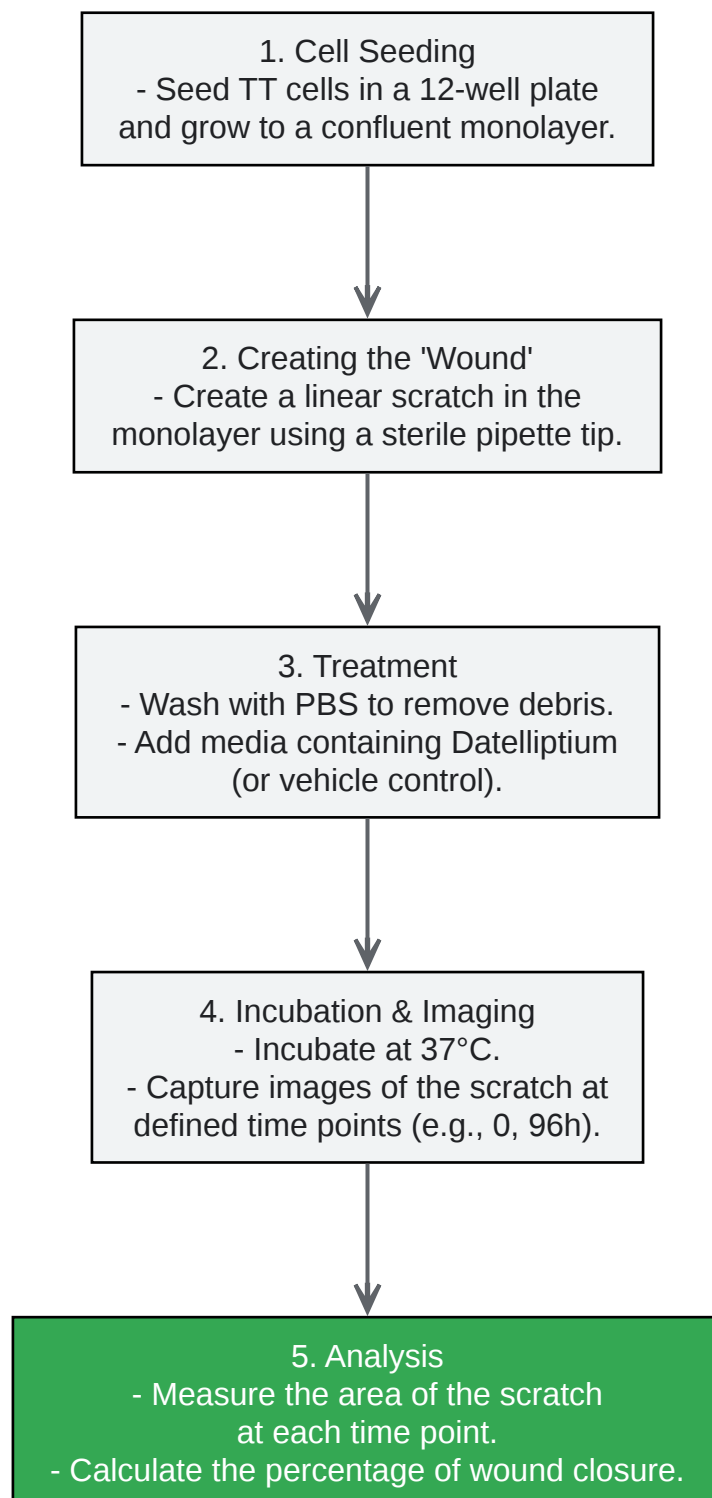


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Caption: Workflow for Western Blot analysis.

Wound Healing (Scratch) Assay for Cell Migration

This assay is employed to assess the effect of **Datelliptium chloride** on the migratory capabilities of MTC cells in a two-dimensional culture.[6][7]

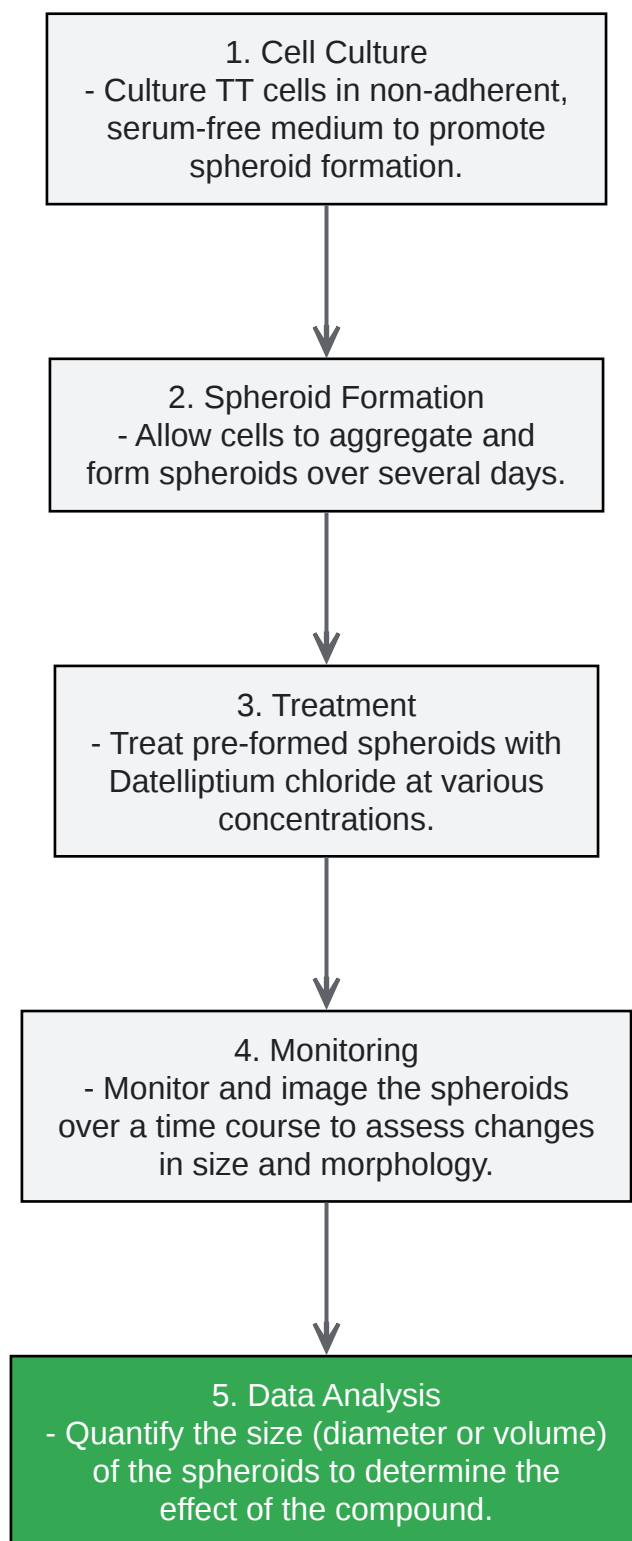


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Caption: Workflow for the wound healing assay.

Spheroid Formation Assay for Cancer Stem Cell Properties

This assay evaluates the impact of **Datelliptium chloride** on the self-renewal capacity and viability of cancer stem-like cells by assessing the formation and growth of tumor spheroids.[6]

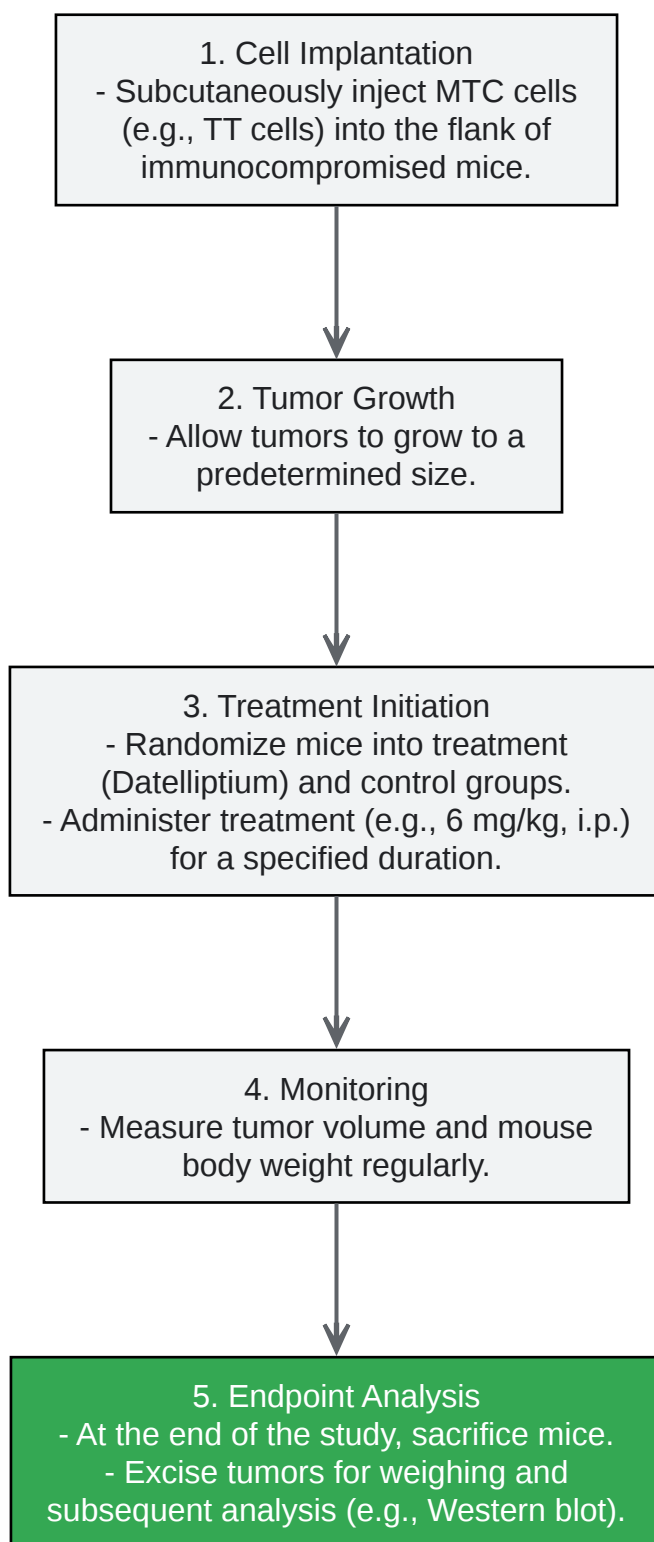


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Caption: Workflow for the spheroid formation assay.

Medullary Thyroid Carcinoma (MTC) Xenograft Model

This in vivo model is used to assess the antitumor efficacy and systemic toxicity of **Datelliptium chloride** in a living organism.[5][6]



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Caption: Workflow for the MTC xenograft model.

Toxicology and Safety

Early Phase I clinical trials of Datelliptium, administered as a 24-hour continuous intravenous infusion, revealed hepatotoxicity as a significant adverse effect in human subjects.[6][8]

However, these trials were conducted without knowledge of the compound's G4-stabilizing properties and did not include thyroid cancer patients.[5] In contrast, recent preclinical MTC xenograft studies using intraperitoneal administration at a dose of 6 mg/kg showed approximately 75% tumor growth inhibition with minimal systemic toxicity and no noticeable weight loss in the treated animals over a four-week period.[5][6]

Conclusion and Future Directions

Datelliptium chloride represents a promising therapeutic agent, particularly for RET-driven malignancies like medullary thyroid carcinoma. Its unique mechanism of action, targeting the transcription of the RET oncogene by stabilizing a G-quadruplex structure, distinguishes it from conventional tyrosine kinase inhibitors. Preclinical data strongly support its antitumor activity with a favorable safety profile in animal models.[5][6] Future research should focus on optimizing its delivery and dosage to mitigate potential toxicities observed in earlier human trials, potentially through novel formulations or combination therapies.[5] Further investigation into its efficacy against other G4-regulated oncogenes is also warranted.

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